

Application Notes & Protocols: Quantification of Rotundone in Spirits and Oak-Aged Beverages

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Compound of Interest

Compound Name: Rotundone

Cat. No.: B192289

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Introduction

Rotundone is a potent sesquiterpene responsible for the characteristic spicy, peppery, and woody aroma in a variety of food and beverage products, including spirits and oak-aged beverages.^{[1][2][3]} Its presence and concentration can significantly impact the flavor profile and consumer perception of these products. Accurate quantification of **rotundone** is crucial for quality control, product development, and understanding the effects of aging and processing. This document provides detailed application notes and protocols for the quantification of **rotundone** in spirits and oak-aged beverages.

Rotundone has an extremely low odor detection threshold, at 8 parts-per-trillion (ppt) in water and 22 ppt in wine, making it a powerful odorant even at trace levels.^[1] In oak-aged spirits, **rotundone** is transferred from the oak wood into the beverage, and its concentration can increase with the duration of aging.^{[1][2][4]}

Quantitative Data Summary

The concentration of **rotundone** can vary significantly among different types of spirits and is influenced by factors such as the type of oak barrel used and the aging duration.^[1] Below are tables summarizing reported **rotundone** concentrations in various commercial spirits.

Table 1: **Rotundone** Concentration in Various Oak-Aged Spirits

Spirit Type	Brand	Aging (Years)	Rotundone Concentration (µg/L)
Bourbon	Jim Beam	4	0.342
Bourbon	Jim Beam	8	0.403
Bourbon	Jim Beam	12	0.453
Bourbon	Bulleit	6	0.694
Bourbon	Bulleit	10	1.35
Scotch Whiskey	Johnnie Walker Black Label	-	0.150
Rum	Appleton Estates Extra	-	0.152
Tequila	Unaged Silver	-	Present

Data sourced from Genthner et al. (2021).[\[1\]](#)

Table 2: Impact of Aging on **Rotundone** Concentration in Bourbon

Brand	Aging (Years)	Rotundone Concentration (µg/L)
Jim Beam	4	0.342
8	0.403	
12	0.453	
Bulleit	6	0.694
10	1.35	

Data sourced from Genthner et al. (2021).[\[1\]](#)

Experimental Protocols

The quantification of **rotundone** at trace levels requires sensitive and selective analytical methods. The most common approaches involve gas chromatography-mass spectrometry (GC-MS) coupled with an effective extraction and concentration technique.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Protocol 1: Stable Isotope Dilution Analysis (SIDA) with Multidimensional Gas Chromatography-Mass Spectrometry-Olfactometry (MD-GC-MS-O)

This is a highly accurate method for quantifying trace-level compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

1. Sample Preparation:

- Spike a known volume of the spirit sample (e.g., 50 mL) with a known amount of a deuterated **rotundone** internal standard (e.g., d5-**rotundone**).[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Equilibrate the sample for a set period (e.g., 30 minutes) to ensure homogeneity.

2. Extraction:

- Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the spiked sample onto the cartridge. Wash the cartridge with water to remove polar interferences. Elute the analytes with an organic solvent like dichloromethane or a mixture of ethyl acetate and hexane.[\[6\]](#)[\[7\]](#)
- Stir Bar Sorptive Extraction (SBSE): Place a polydimethylsiloxane (PDMS) coated stir bar into the sample and stir for a defined period (e.g., 2-4 hours) to allow for the absorption of **rotundone**.
- Solid-Phase Microextraction (SPME): Expose a coated fiber (e.g., PDMS/DVB) to the headspace of the sample or directly immerse it in the liquid for a specific time to adsorb the volatile compounds.[\[8\]](#)

3. Instrumental Analysis (MD-GC-MS-O):

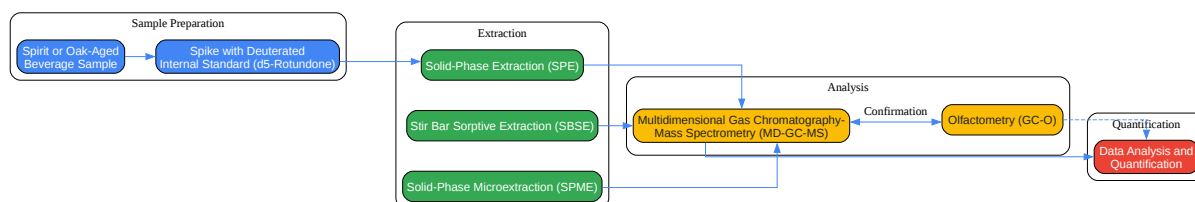
- Instrumentation: A gas chromatograph coupled to a mass spectrometer and an olfactometry port. The use of two columns with different polarities (multidimensional GC) enhances separation.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Injection: Introduce the extracted sample into the GC inlet. For SBSE, the stir bar is thermally desorbed in the inlet. For SPME, the fiber is desorbed in the inlet.

- GC Conditions (Example):
- First Dimension Column: e.g., DB-5ms (30 m x 0.25 mm x 0.25 μ m)
- Oven Program: Start at 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min.
- Second Dimension Column: e.g., DB-FFAP (30 m x 0.25 mm x 0.25 μ m)
- Heart-cut: Transfer the portion of the chromatogram containing **rotundone** from the first to the second column for further separation.
- Mass Spectrometry (MS):
- Ionization: Electron Impact (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both native **rotundone** and the deuterated internal standard.
- Olfactometry (O): A trained panelist sniffs the effluent from the GC column to confirm the identity of the "peppery" aroma at the retention time of **rotundone**.

4. Quantification:

- Calculate the concentration of **rotundone** based on the ratio of the peak areas of the native **rotundone** to the deuterated internal standard.

Experimental Workflow

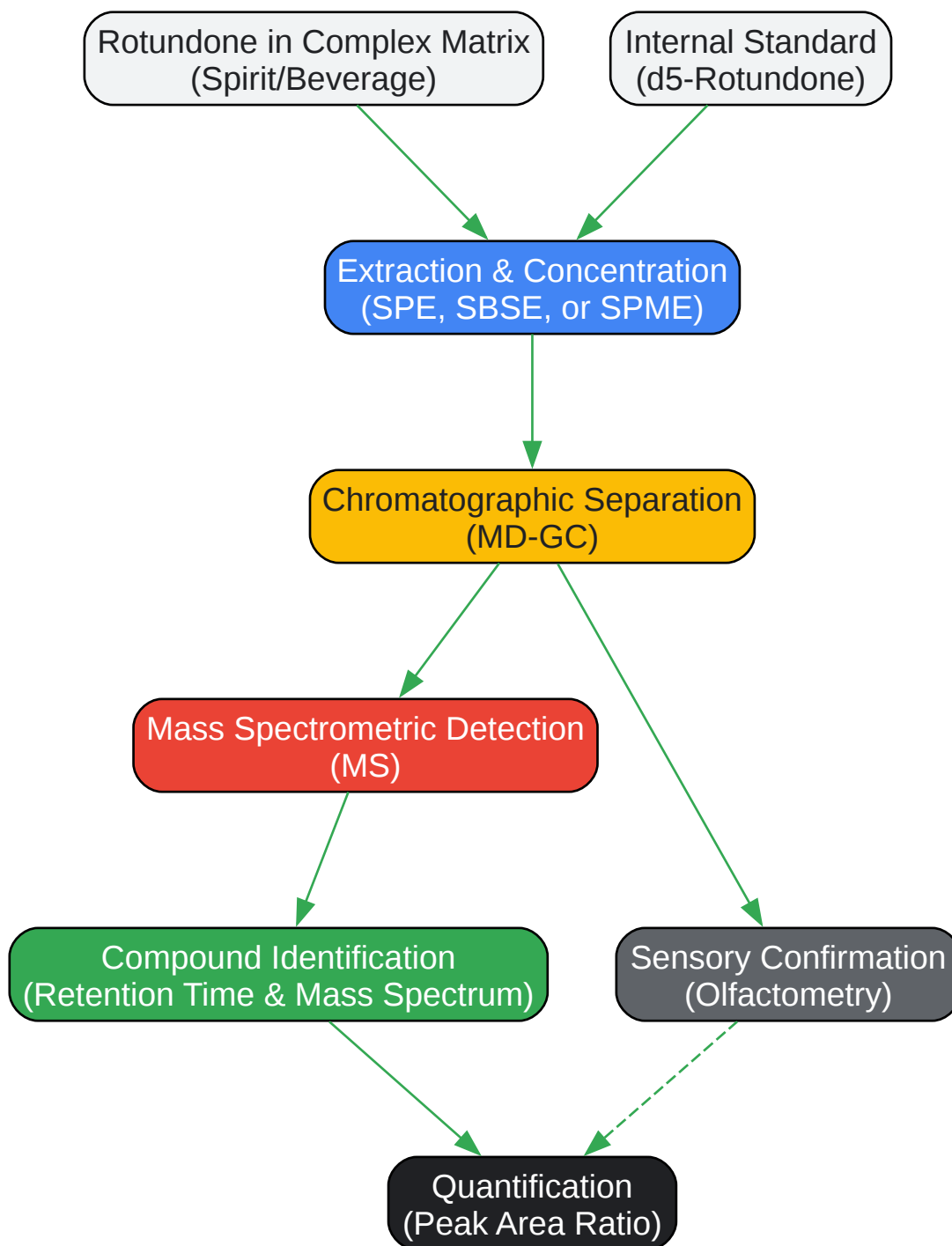


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Caption: General workflow for the quantification of **rotundone** in spirits.

Signaling Pathways and Logical Relationships

In the context of this analytical protocol, we are not examining biological signaling pathways. However, we can represent the logical relationship of the analytical process.



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Caption: Logical flow of the analytical method for **rotundone** quantification.

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